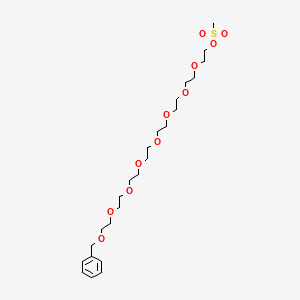
Benzyl-PEG8-Ms
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG8-Ms: is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a mesylate group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The mesylate group in this compound can be replaced by nucleophilic reagents, making it a versatile tool for bioconjugation and PEGylation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl-PEG8-Ms is synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain, followed by the introduction of a mesylate group. The general synthetic route involves the following steps:
PEGylation: The PEG chain is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form amide bonds.
Benzylation: The activated PEG chain is then reacted with benzyl chloride to introduce the benzyl group.
Mesylation: Finally, the benzyl-PEG intermediate is treated with methanesulfonyl chloride (mesyl chloride) to introduce the mesylate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are activated using NHS esters in a controlled environment.
Benzylation and Mesylation: The activated PEG is then sequentially reacted with benzyl chloride and mesyl chloride under optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-PEG8-Ms undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be replaced by nucleophilic reagents, such as amines, thiols, and alcohols, to form new bonds.
Oxidation and Reduction: While this compound is primarily used for substitution reactions, it can also undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, thiols, and alcohols are commonly used to replace the mesylate group.
Reaction Conditions: These reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the PEG chain.
Major Products Formed: The major products formed from these reactions are PEGylated compounds with various functional groups, depending on the nucleophilic reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl-PEG8-Ms is widely used in the synthesis of PROTACs, which are designed to degrade specific proteins within cells. This makes it a valuable tool in chemical biology and medicinal chemistry.
Biology: In biological research, this compound is used for bioconjugation and PEGylation of biomolecules, such as proteins and peptides. This enhances the solubility, stability, and bioavailability of these biomolecules.
Medicine: this compound is
Eigenschaften
Molekularformel |
C24H42O11S |
|---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C24H42O11S/c1-36(25,26)35-22-21-33-18-17-31-14-13-29-10-9-27-7-8-28-11-12-30-15-16-32-19-20-34-23-24-5-3-2-4-6-24/h2-6H,7-23H2,1H3 |
InChI-Schlüssel |
HXGZBARQPKDPSS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


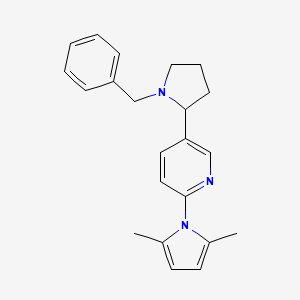
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)

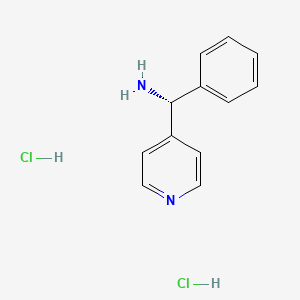
![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)
![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)
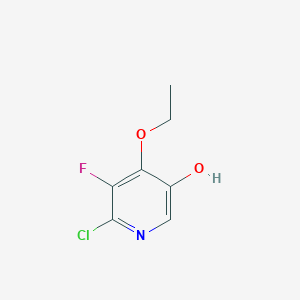
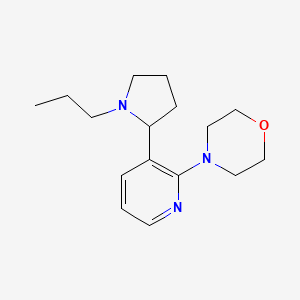
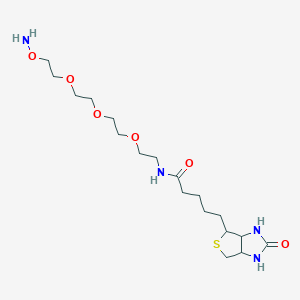
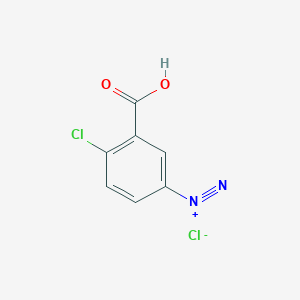
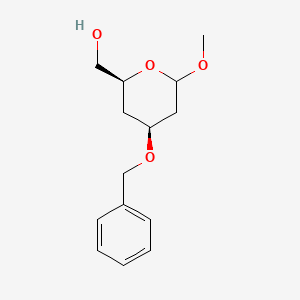
amino]-4-fluoro-](/img/structure/B11825541.png)
